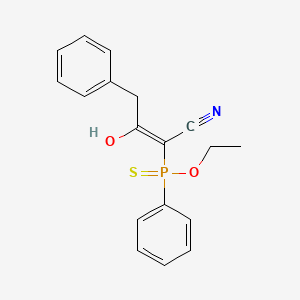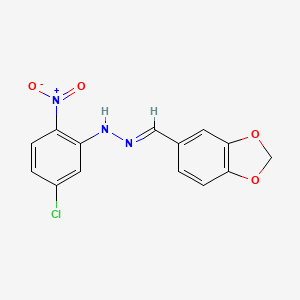![molecular formula C18H18O4 B5754459 methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
methyl 4-[(4-propionylphenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-propionylphenoxy)methyl]benzoate (MPB) is a chemical compound that belongs to the family of benzoates. It is a white crystalline powder that is used in various scientific research applications. MPB has gained significant attention due to its potential therapeutic properties and its ability to modulate various biological processes.
Mechanism of Action
The mechanism of action of methyl 4-[(4-propionylphenoxy)methyl]benzoate is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the inhibition of various biological processes. This compound has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators and cytokines, which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells, which leads to the death of these cells. Additionally, this compound has been shown to inhibit the replication of the hepatitis B virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 4-[(4-propionylphenoxy)methyl]benzoate in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of methyl 4-[(4-propionylphenoxy)methyl]benzoate. One direction is the development of new drugs based on the structure of this compound. This compound has been shown to have potential therapeutic properties, and the development of new drugs based on its structure may lead to the discovery of new treatments for various diseases. Another direction is the study of the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further research in this area may lead to a better understanding of its therapeutic properties. Additionally, the study of the toxicity of this compound is another future direction. Understanding the toxicity of this compound may help to determine its potential use in clinical settings.
Synthesis Methods
The synthesis of methyl 4-[(4-propionylphenoxy)methyl]benzoate involves the reaction of 4-hydroxybenzaldehyde with propionyl chloride in the presence of a base to form 4-propionyl-4-hydroxybenzaldehyde. This intermediate is then reacted with methyl 4-bromomethylbenzoate in the presence of a base to form this compound.
Scientific Research Applications
Methyl 4-[(4-propionylphenoxy)methyl]benzoate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, this compound has been shown to inhibit the replication of the hepatitis B virus.
properties
IUPAC Name |
methyl 4-[(4-propanoylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-17(19)14-8-10-16(11-9-14)22-12-13-4-6-15(7-5-13)18(20)21-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGEVPIMJVUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)


